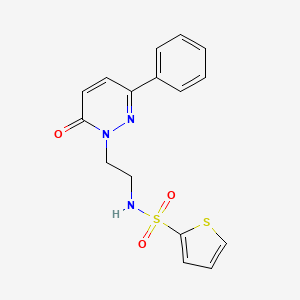
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which includes a pyridazine ring, a phenyl group, and a thiophene moiety, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O2S. The structural features include:
- Pyridazine Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Phenyl Group : Enhances biological activity through potential interactions with various receptors.
- Thiophene Moiety : Known for its role in enhancing the pharmacological profile of compounds.
Antibacterial Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The compound's structure allows for modifications that can enhance its antibacterial efficacy.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Pseudomonas aeruginosa | 62.5 µg/mL |
These results indicate that the compound could serve as a lead in developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This activity positions it as a potential therapeutic agent for inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cultured macrophages, suggesting its utility in managing inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in several cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The results indicate that this compound may act through multiple pathways, including the modulation of cell cycle progression and apoptosis induction.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways crucial for cellular responses.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-15-9-8-14(13-5-2-1-3-6-13)18-19(15)11-10-17-24(21,22)16-7-4-12-23-16/h1-9,12,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSZXMMYUGNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














